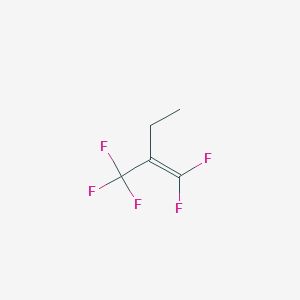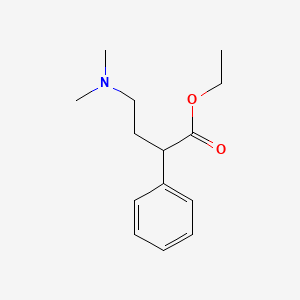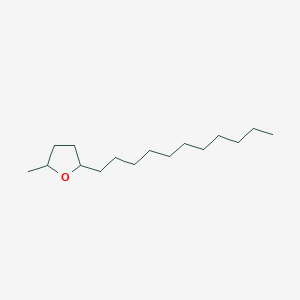
2-Methyl-5-undecyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-undecyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a methyl group at the second position and an undecyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-undecyltetrahydrofuran typically involves the catalytic hydrogenation of furfural derivatives. One common method is the hydrogenation of 2-methyl-5-undecylfuran using a suitable catalyst under high pressure and temperature conditions. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow hydrogenation processes. This method allows for the efficient conversion of furfural derivatives to the desired tetrahydrofuran compound. The use of renewable biomass sources, such as agricultural waste, can also be employed to produce the starting materials for this synthesis, aligning with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-undecyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce more saturated hydrocarbons .
Applications De Recherche Scientifique
2-Methyl-5-undecyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions due to its stability and unique solubility properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-undecyltetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a Lewis base, participating in coordination with metal ions in catalytic processes. Its unique structure allows it to modulate the reactivity of organometallic reagents, making it valuable in various chemical transformations .
Comparaison Avec Des Composés Similaires
2-Methyltetrahydrofuran: A similar compound with a shorter alkyl chain, used as a solvent in organic synthesis.
Tetrahydrofuran: A widely used solvent with similar properties but lacking the methyl and undecyl substitutions.
Uniqueness: 2-Methyl-5-undecyltetrahydrofuran stands out due to its longer alkyl chain, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where traditional tetrahydrofurans may not be suitable .
Propriétés
Numéro CAS |
5410-23-1 |
|---|---|
Formule moléculaire |
C16H32O |
Poids moléculaire |
240.42 g/mol |
Nom IUPAC |
2-methyl-5-undecyloxolane |
InChI |
InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15(2)17-16/h15-16H,3-14H2,1-2H3 |
Clé InChI |
DBIWLNHZGPZKBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1CCC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


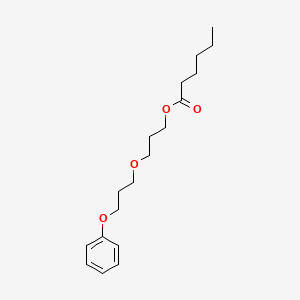
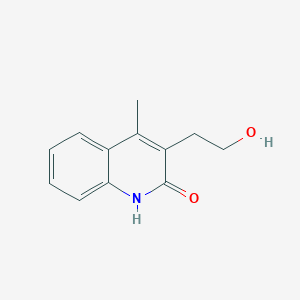
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
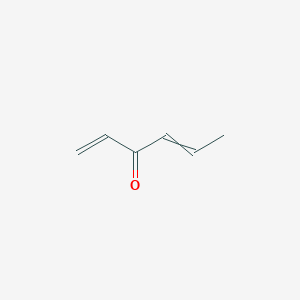
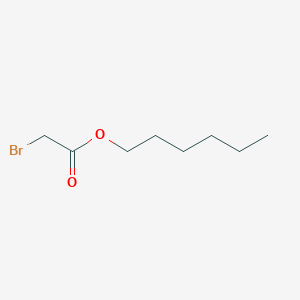



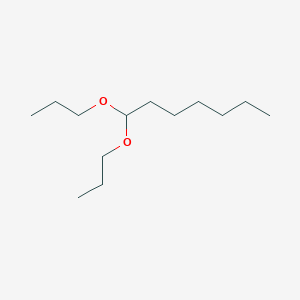
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)

![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
